Oxazole-5-acetic Acid

Descripción general

Descripción

Oxazole-5-acetic acid is a heterocyclic compound that contains both oxygen and nitrogen atoms within a five-membered ring structure This compound is part of the oxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry

Synthetic Routes and Reaction Conditions:

Robinson-Gabriel Synthesis: This classic method involves the dehydration of 2-acylaminoketones to form oxazole derivatives.

Fischer Oxazole Synthesis: This method uses cyanohydrins and aldehydes to produce oxazoles.

Van Leusen Reaction: This reaction involves the use of tosylmethyl isocyanide (TosMIC) with aldehydes to form oxazoles.

Other Methods: Reactions of α-haloketones with formamide and the use of ionic liquids for one-pot synthesis are also common.

Industrial Production Methods:

- Industrial production often involves the use of catalytic systems, such as magnetic nanocatalysts, to enhance the efficiency and yield of oxazole derivatives .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: Reduction reactions can result in the cleavage of the oxazole ring, producing open-chain products.

Cycloaddition: this compound can participate in cycloaddition reactions, particularly at the 2,5-positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include iodine and copper nitrate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Palladium-catalyzed reactions are often employed for arylation and alkenylation.

Cycloaddition: Diels-Alder reactions involving oxazole as dienes are well-documented.

Major Products:

Aplicaciones Científicas De Investigación

Therapeutic Potential

Oxazole derivatives, including oxazole-5-acetic acid, have been investigated for their pharmacological properties. They exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds derived from this compound have shown effectiveness against various pathogens. For instance, studies have indicated that oxazole derivatives possess significant antibacterial and antifungal properties .

- Anticancer Properties : Recent research suggests that this compound may inhibit specific oncogenic pathways, making it a candidate for cancer therapy. Predictive analyses indicate its potential to inhibit relevant protein kinases associated with cancer progression .

- Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR of oxazole derivatives is essential for optimizing their therapeutic efficacy. The relationship between the chemical structure of oxazoles and their biological activities has been extensively studied:

- Substituent Effects : Variations in substituents on the oxazole ring significantly affect the compound's potency and selectivity against biological targets. For example, modifications at the 2 or 4 positions of the oxazole ring can enhance its antibacterial activity .

- Lead Compounds : Several lead compounds derived from oxazole have been developed into clinically relevant drugs, such as Linezolid and Oxaprozin, which are used to treat infections and inflammatory conditions respectively .

Synthetic Methodologies

The synthesis of this compound and its derivatives has been a focus of research due to their promising applications:

Synthetic Routes

- Condensation Reactions : One common method involves the condensation of substituted acetophenones with urea or thiourea in the presence of catalysts to yield various substituted oxazoles .

- Recyclization Processes : Recent studies have explored recyclization reactions involving 5-amino oxazoles to produce novel functionalized heterocycles, expanding the library of available compounds for medicinal chemistry .

Case Studies

Several case studies highlight the successful synthesis and application of oxazole derivatives:

Mecanismo De Acción

The mechanism of action of oxazole-5-acetic acid involves its interaction with various molecular targets and pathways:

Comparación Con Compuestos Similares

Uniqueness:

Actividad Biológica

Oxazole-5-acetic acid is a derivative of oxazole, a five-membered heterocyclic compound containing nitrogen and oxygen. The biological activity of oxazole derivatives has garnered significant interest due to their potential therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

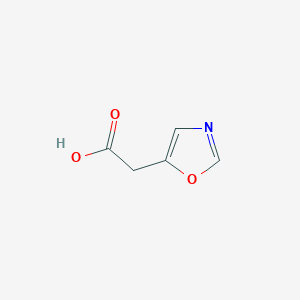

Chemical Structure and Properties

This compound features a carboxylic acid group at the 5-position of the oxazole ring. The general structure can be represented as follows:

This structure allows for various interactions with biological targets, enhancing its pharmacological profile.

Antimicrobial Activity

Oxazole derivatives, including this compound, have demonstrated significant antimicrobial properties. A study evaluating various oxazole derivatives reported that compounds with specific substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria. For instance, a series of synthesized oxazoles were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) as low as 0.8 µg/ml for certain derivatives .

| Compound | MIC (µg/ml) against E. coli | MIC (µg/ml) against S. aureus |

|---|---|---|

| This compound derivative 1 | 1.6 | 3.2 |

| This compound derivative 2 | 0.8 | 1.6 |

Anticancer Activity

Research indicates that oxazole derivatives possess anticancer properties through various mechanisms, including inhibition of tumor cell proliferation and induction of apoptosis. A recent study highlighted that specific oxazoles can inhibit protein kinases relevant to oncogenesis, suggesting potential for development as anticancer agents .

Anti-inflammatory Activity

This compound has been noted for its anti-inflammatory effects in preclinical models. The compound has been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making it a candidate for treating inflammatory diseases .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or inflammatory processes.

- Receptor Modulation : Oxazole derivatives can act on receptors linked to pain and inflammation, providing therapeutic benefits.

- DNA Interaction : Some studies suggest that these compounds may bind to DNA or RNA, disrupting cellular processes in cancer cells.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the position and nature of substituents on the oxazole ring significantly influence biological activity. For example, modifications at the 2 or 4 positions often enhance antimicrobial potency while maintaining low toxicity profiles .

Case Study 1: Antimicrobial Efficacy

A comprehensive study synthesized a series of oxazole derivatives and evaluated their antimicrobial efficacy against various pathogens. The results indicated that certain modifications led to compounds with MIC values significantly lower than standard antibiotics like ampicillin .

Case Study 2: Anticancer Potential

In vitro studies have shown that specific oxazole derivatives can induce apoptosis in cancer cell lines through mitochondrial pathways. These findings underscore the importance of further exploring oxazole derivatives in cancer therapy development .

Propiedades

IUPAC Name |

2-(1,3-oxazol-5-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c7-5(8)1-4-2-6-3-9-4/h2-3H,1H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAKWBLBIYHZRIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=N1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.